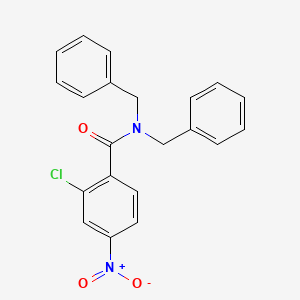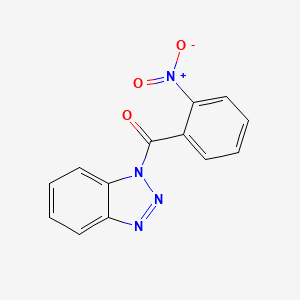![molecular formula C23H25N3O2 B5366066 3-[(dimethylamino)methyl]-1-[(2-phenyl-4-quinolinyl)carbonyl]-3-pyrrolidinol](/img/structure/B5366066.png)
3-[(dimethylamino)methyl]-1-[(2-phenyl-4-quinolinyl)carbonyl]-3-pyrrolidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(dimethylamino)methyl]-1-[(2-phenyl-4-quinolinyl)carbonyl]-3-pyrrolidinol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a complex molecule that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
作用機序
The mechanism of action of 3-[(dimethylamino)methyl]-1-[(2-phenyl-4-quinolinyl)carbonyl]-3-pyrrolidinol is not fully understood. However, it has been suggested that it may exert its anti-inflammatory and anti-tumor activities by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases. Moreover, it has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases. Moreover, it has been found to inhibit the growth and proliferation of cancer cells and induce apoptosis in these cells. Additionally, it has been studied for its potential use as a fluorescent probe in biological imaging.
実験室実験の利点と制限
One of the advantages of using 3-[(dimethylamino)methyl]-1-[(2-phenyl-4-quinolinyl)carbonyl]-3-pyrrolidinol in lab experiments is its potential to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. Moreover, it has been studied for its potential use as a fluorescent probe in biological imaging. However, one of the limitations of using this compound in lab experiments is its complex structure, which may make its synthesis and purification challenging.
将来の方向性
There are several future directions for the study of 3-[(dimethylamino)methyl]-1-[(2-phenyl-4-quinolinyl)carbonyl]-3-pyrrolidinol. One of the directions is to further investigate its mechanism of action and biochemical and physiological effects. Moreover, it can be studied for its potential use in the treatment of various diseases, such as cancer and inflammatory diseases. Additionally, it can be studied for its potential use as a fluorescent probe in biological imaging.
合成法
The synthesis of 3-[(dimethylamino)methyl]-1-[(2-phenyl-4-quinolinyl)carbonyl]-3-pyrrolidinol has been achieved using different methods. One of the most common methods involves the reaction of 2-phenyl-4-quinolinecarboxaldehyde with N,N-dimethylaminoacetaldehyde dimethylacetal in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of this compound in good yield.
科学的研究の応用
3-[(dimethylamino)methyl]-1-[(2-phenyl-4-quinolinyl)carbonyl]-3-pyrrolidinol has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. Moreover, it has been studied for its potential use as a fluorescent probe in biological imaging.
特性
IUPAC Name |
[3-[(dimethylamino)methyl]-3-hydroxypyrrolidin-1-yl]-(2-phenylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-25(2)15-23(28)12-13-26(16-23)22(27)19-14-21(17-8-4-3-5-9-17)24-20-11-7-6-10-18(19)20/h3-11,14,28H,12-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXKWFBKURMJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-5-imino-6-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5365993.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-3-yl)azepane](/img/structure/B5365997.png)
![2-(1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B5366000.png)

![1-methyl-2-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-1H-indole](/img/structure/B5366010.png)
![1-[(2-cyclopropylpyrimidin-5-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5366012.png)
![4-[4-(1H-indol-3-ylmethylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5366023.png)

![ethyl 5-(2,5-dimethoxyphenyl)-2-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5366054.png)
![7-(3-chlorophenyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5366060.png)

![5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5366071.png)
![N-(5-hydroxypentyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5366075.png)
